molecular formula C11H13Cl2NO2 B8767130 Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate

Cat. No. B8767130
M. Wt: 262.13 g/mol
InChI Key: VEXKYYBQZJWWSL-UHFFFAOYSA-N
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Patent
US05220050

Procedure details

3,5-dichlorobenzaldehyde (1.75 g; 10 mmol) was dissolved in 50 mL ethanol. Ammonium acetate (1.9 g; 25 mmol) and ethyl-hydrogen-malonate (2 mL; 20 mmol) were added to the solution. It was stirred at reflux for 4h. Ethanol was evaporated and the residue was dissolved in 10% acetonitrile/H2O and it was purified on HPLC. Ethyl 3-amino-3-(3,5-dichlorophenyl)-propanoate was isolated after lyophilization. FAB-MS: (MH+)=282.1.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl-hydrogen-malonate
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:10])[CH:9]=1)[CH:5]=O.[C:11]([O-:14])(=[O:13])[CH3:12].[NH4+:15].[CH2:16](O)[CH3:17]>>[NH2:15][CH:5]([C:4]1[CH:3]=[C:2]([Cl:1])[CH:9]=[C:8]([Cl:10])[CH:7]=1)[CH2:12][C:11]([O:14][CH2:16][CH3:17])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
ethyl-hydrogen-malonate
Quantity
2 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
It was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 10% acetonitrile/H2O
CUSTOM
Type
CUSTOM
Details
it was purified on HPLC

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)OCC)C1=CC(=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.